molecular formula C12H9N3O2S B2358614 (Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 91417-63-9

(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No. B2358614
CAS RN: 91417-63-9
M. Wt: 259.28
InChI Key: DEBVTOFELUEYGM-XFXZXTDPSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, has been reported . Ethyl acetoacetate reacted with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF to afford the thiazolidinone derivative . This derivative then reacted with dimethylformamide-dimethylacetal to afford the final product .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, was calculated using DFT B3LYP/6-311G(d, p) method . The calculated geometric parameters were found to be in good agreement with the experimental data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, were predicted using density functional theory (DFT) based calculations . These calculations provided information about the geometry of the molecule, different orbital calculations, and intramolecular charge transfer .

Scientific Research Applications

Thiazolidines: Synthesis and Biological Applications

Field

Organic Synthesis and Medicinal Chemistry

Application

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .

Methods of Application

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Results or Outcomes

The presence of sulfur in thiazolidines enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .

Computational Studies of a Related Compound

Field

Computational Chemistry

Application

The molecular structure of the related compound 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile was studied using density functional theory (DFT) based calculations .

Methods of Application

The molecular structure was calculated using the DFT B3LYP/6-311G (d, p) method .

Results or Outcomes

The calculated geometric parameters were found to be in good agreement with the experimental data .

Thiazolidine Derivatives: Green Synthesis

Field

Green Chemistry

Application

Thiazolidine derivatives have been synthesized using various agents in a greener reaction pathway . This approach has advantages such as low toxicity, high yield of product, and easy isolation method .

Methods of Application

In this synthesis, β-cyclodextrin-SO3H was the most favorable with water as its heterogeneous biopolymer-based solid acid catalyst and was reusable without any vital changes .

Results or Outcomes

The green synthesis approach resulted in a high yield of product with low toxicity .

Anticancer Activity of a Related Compound

Field

Medicinal Chemistry

Application

A related compound, (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, has shown moderate anticancer activity .

Methods of Application

The compound was synthesized via an unexpected deacetylation mechanism .

Results or Outcomes

The synthesized compounds showed moderate anticancer activity .

properties

IUPAC Name

(2Z)-2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c13-6-9(11(14)17)12-15(10(16)7-18-12)8-4-2-1-3-5-8/h1-5H,7H2,(H2,14,17)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBVTOFELUEYGM-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=C(\C#N)/C(=O)N)/S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

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